molecular formula C18H16ClN3O3 B14978132 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B14978132
M. Wt: 357.8 g/mol
InChI Key: GEIKUZNABQPKMI-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 3-chlorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Attachment of the Acetamide Group: The oxadiazole intermediate is then reacted with 2-(2,3-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide
  • N-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide
  • N-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

Uniqueness

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and oxadiazole rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-5-3-8-15(12(11)2)24-10-16(23)20-18-21-17(25-22-18)13-6-4-7-14(19)9-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

GEIKUZNABQPKMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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